

# Improving layer adhesion in 3D printed Tpcet models

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## Compound of Interest

Compound Name: *Tpcet*

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## Technical Support Center: 3D Printing TPCET Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving layer adhesion for 3D printed Thermoplastic Copolyester Elastomer (**TPCET**) models.

### Troubleshooting Guide: Poor Layer Adhesion

Poor layer adhesion is a common issue when 3D printing with flexible materials like **TPCET**, leading to weak, delaminating, or failed prints. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: My **TPCET** model is splitting between layers or the layers can be easily pulled apart.

This issue, also known as delamination, is a critical failure of interlayer bonding. Follow these steps to diagnose and resolve the problem:

#### Step 1: Verify Filament Quality and Dryness

**TPCET** filaments are hygroscopic, meaning they readily absorb moisture from the air. Printing with "wet" filament can lead to steam generation in the nozzle, causing voids and poor layer fusion.

- Action: Dry your **TPCET** filament according to the manufacturer's recommendations. Typically, this involves heating the filament in a specialized dryer or a convection oven at a specific temperature for several hours. For DuPont™ Hytrel®, a recommended drying condition is at 80°C in a hot air oven for at least 4 hours[1].

## Step 2: Optimize Printing Temperature

Incorrect nozzle temperature is a primary cause of poor layer adhesion. If the temperature is too low, the **TPCET** will not fully melt and fuse with the previous layer. If it is too high, the material can degrade, leading to weak bonds.

- Action: Start with the filament manufacturer's recommended nozzle temperature and adjust in 5°C increments. A good starting range for many **TPCET** materials, such as DuPont™ Hytrel®, is between 210-250°C[1]. For models requiring fine details, a lower temperature may be necessary, while for stronger parts, a slightly higher temperature within the recommended range can improve layer fusion.

## Step 3: Adjust Print Speed

Printing too fast can prevent the molten filament from having sufficient time to bond with the layer below it.

- Action: Reduce your print speed. For **TPCET**, a starting print speed of 10-30 mm/sec is often recommended[2]. For intricate parts or to further enhance layer adhesion, consider even slower speeds.

## Step 4: Optimize Cooling

Excessive cooling can cause the layers to solidify too quickly, preventing a strong bond from forming.

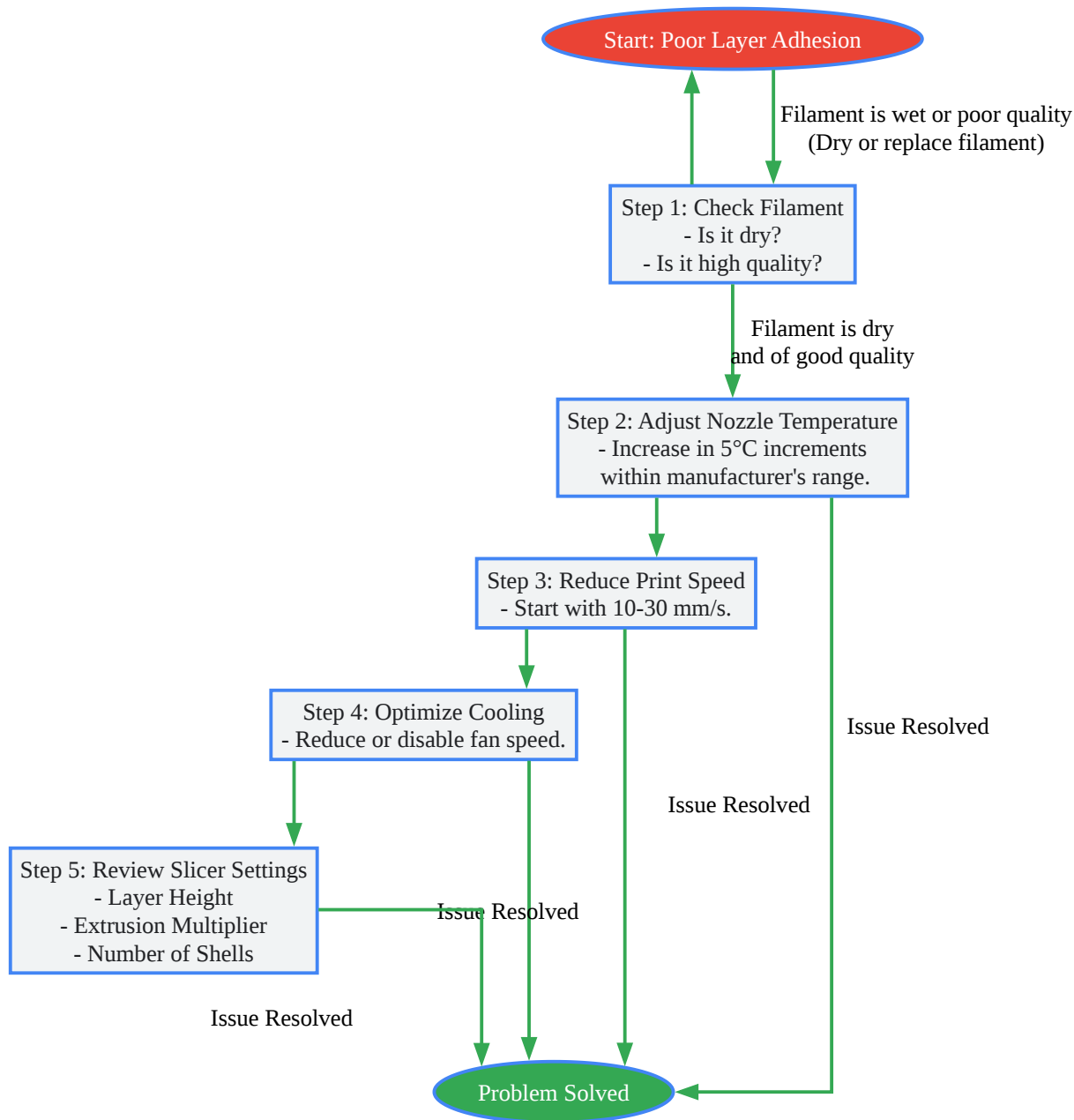
- Action: Reduce or disable the part cooling fan, especially for the initial layers. For DuPont™ Hytrel®, it is recommended to have the cooling fan off for the first layer and then at 80-100% for subsequent layers[1]. However, if layer separation persists, experimenting with lower fan speeds throughout the print can be beneficial.

## Step 5: Review Slicer Settings

Several slicer settings can influence layer adhesion.

- **Layer Height:** Ensure your layer height is not excessive for your nozzle diameter. A general rule is to keep the layer height at or below 75% of the nozzle diameter.
- **Extrusion Multiplier (Flow Rate):** If you are under-extruding, there won't be enough material to create a strong bond. Calibrate your extrusion multiplier to ensure the correct amount of filament is being deposited. For Hytrel®, a flow percentage between 85-110% is suggested, with higher values used to fill gaps between lines[1].
- **Shells (Perimeters):** Increasing the number of shells can improve the overall strength and interlayer bonding of the model[1].

Below is a troubleshooting workflow to guide you through the process:



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Troubleshooting workflow for poor layer adhesion in **TPCET** prints.

## Frequently Asked Questions (FAQs)

Q1: What are the typical printing parameters for **TPCET** filaments?

A1: Printing parameters can vary depending on the specific brand and grade of **TPCET**. However, the following table provides a general starting point based on data for DuPont™ Hytrel® **TPCET**.

Parameter	Recommended Range	Notes
Nozzle Temperature	210 - 250°C[1]	Start at 230°C and adjust in 5°C increments for optimal flow and adhesion[1].
Bed Temperature	25 - 85°C[2]	A heated bed is recommended to prevent warping and improve first layer adhesion.
Print Speed	10 - 30 mm/s[2]	Slower speeds generally result in better layer adhesion and overall print quality.
Cooling Fan	0% for the first layer, 80-100% after[1]	May need to be reduced if layer separation occurs.
Retraction Distance	1-1.5 mm (Direct Drive) / 4.5 mm (Bowden)[1]	Adjust to minimize stringing.
Retraction Speed	15-30 mm/s (Direct Drive) / 45 mm/s (Bowden)[1]	Adjust in conjunction with retraction distance.

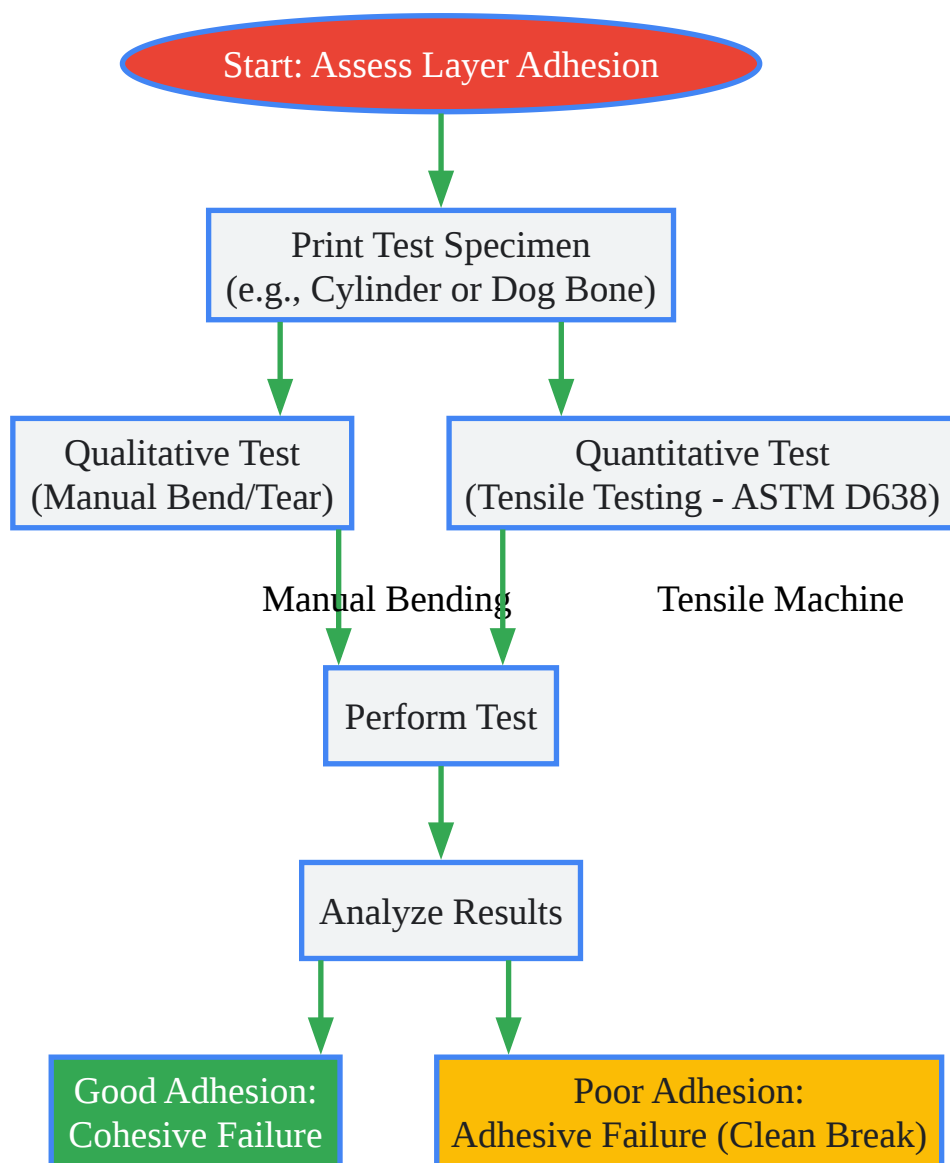
Q2: How can I test the layer adhesion of my **TPCET** prints?

A2: There are both qualitative and quantitative methods to assess layer adhesion.

- Qualitative Method: Manual Bending and Tearing Test
  - Procedure: Print a small, thin-walled cylindrical or rectangular object standing upright. After printing, attempt to bend and tear the object along the layer lines by hand.

- Interpretation: If the object breaks cleanly along a layer line, layer adhesion is poor. If the break is jagged and tears through the layers, the adhesion is good. This indicates a cohesive failure within the material rather than an adhesive failure between layers.
- Quantitative Method: Tensile Strength Testing (ASTM D638)
  - Procedure: This method involves printing standardized "dog bone" shaped specimens with the layers oriented perpendicular to the direction of the pulling force. These specimens are then pulled apart in a tensile testing machine until they break.
  - Data Collected: The force required to break the specimen is measured, and the tensile strength is calculated. By comparing the tensile strength of specimens printed in this orientation to those printed with layers parallel to the force, the interlayer adhesion strength can be quantified.

Below is a simplified workflow for layer adhesion testing:



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## References

- 1. [brule.co.jp](http://brule.co.jp) [[brule.co.jp](http://brule.co.jp)]

- 2. CLEARANCE - Dupont Hytrel Black 3D Filament 3D4000FL 40D - 1.75mm (1kg) | MatterHackers [matterhackers.com]
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